molecular formula C17H18N6O3S B10876191 N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10876191
M. Wt: 386.4 g/mol
InChI Key: APSFUBWHPDLNII-UHFFFAOYSA-N
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Description

N~1~-(2,5-DIMETHOXYPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-{[4-METHYL-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced via nucleophilic substitution reactions.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The final step usually involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N6O3S/c1-23-16(13-9-18-6-7-19-13)21-22-17(23)27-10-15(24)20-12-8-11(25-2)4-5-14(12)26-3/h4-9H,10H2,1-3H3,(H,20,24)

InChI Key

APSFUBWHPDLNII-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=NC=CN=C3

Origin of Product

United States

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